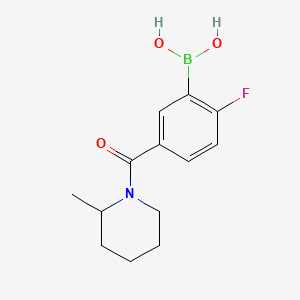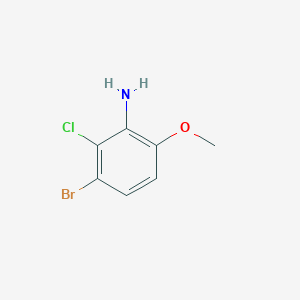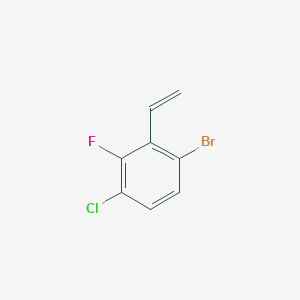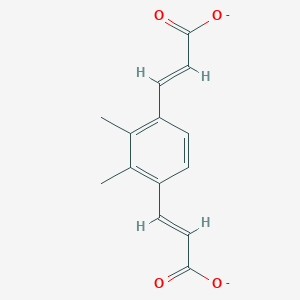
Dimethyl-1,4-Phenylenediacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-1,4-Phenylenediacrylate, also known as 1,4-Phenylenediacrylic Acid Dimethyl Ester, is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It appears as a light orange to yellow to green powder or crystal and has a melting point of approximately 167°C . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl-1,4-Phenylenediacrylate can be synthesized through the esterification of 1,4-phenylenediacrylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-1,4-Phenylenediacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylenediacrylic acid, while reduction may produce the corresponding diol .
Aplicaciones Científicas De Investigación
Dimethyl-1,4-Phenylenediacrylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is employed in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which Dimethyl-1,4-Phenylenediacrylate exerts its effects involves interactions with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids, which may interact with enzymes and other biological molecules. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl-1,3-Phenylenediacrylate
- Dimethyl-1,2-Phenylenediacrylate
- Dimethyl-1,4-Phenylenedipropionate
Uniqueness
Dimethyl-1,4-Phenylenediacrylate is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H12O4-2 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
(E)-3-[4-[(E)-2-carboxylatoethenyl]-2,3-dimethylphenyl]prop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-9-10(2)12(6-8-14(17)18)4-3-11(9)5-7-13(15)16/h3-8H,1-2H3,(H,15,16)(H,17,18)/p-2/b7-5+,8-6+ |
Clave InChI |
CUXSFZGUVJGJLB-KQQUZDAGSA-L |
SMILES isomérico |
CC1=C(C=CC(=C1C)/C=C/C(=O)[O-])/C=C/C(=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1C)C=CC(=O)[O-])C=CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



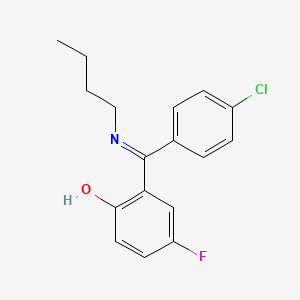
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
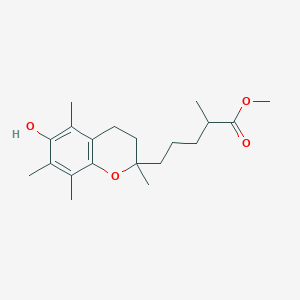

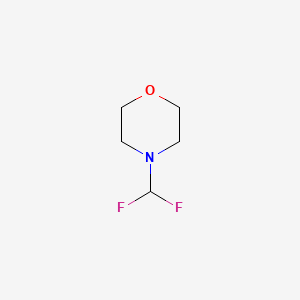
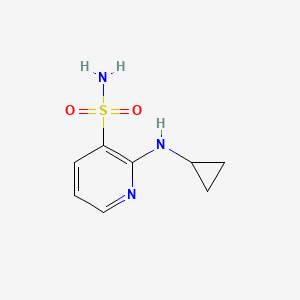
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

